2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid
Description
2-Acetamido-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic amino acid derivative characterized by an acetamido group at the second carbon and a pyrazole heterocycle at the third carbon of a propanoic acid backbone. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties, distinguishing it from other heterocyclic substituents like indole or imidazole in related compounds .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-acetamido-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-6(12)10-7(8(13)14)5-11-4-2-3-9-11/h2-4,7H,5H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
VDJYQDUQGWVWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid can be achieved through several methods. One common method involves the cyclocondensation of hydrazine with carbonyl compounds to form pyrazole intermediates, which are then further reacted to form the desired product . Another method involves the use of propargylic alcohols in an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by base-mediated cyclization . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to the formation of pyrazole derivatives with different substituents .
Scientific Research Applications
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique chemical structure and biological activities . In industry, it is used in the synthesis of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 2-acetamido-3-(1H-pyrazol-1-yl)propanoic acid can be contextualized by comparing it to analogs with modified heterocycles or substituents. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of 2-Acetamido-3-(heterocyclic)propanoic Acid Derivatives
Key Observations:
Heterocycle Influence on Bioactivity :
- The indole derivative (tryptophan-related compound B) is pharmacopeial-grade, indicating its stability and relevance in metabolic pathways .
- The imidazole-containing analog (N-acetyl-3-methylhistidine) demonstrates disease biomarker utility, likely due to imidazole’s role in histidine metabolism .
- Pyrazole’s nitrogen-rich structure may enhance metal-binding capacity, suggesting applications in catalysis or metalloprotein inhibition, though direct evidence is lacking.
Synthetic Utility :
- The azulene variant highlights synthetic versatility, with methods adaptable for introducing diverse heterocycles via malonic acid decarboxylation .
Safety and Regulatory Status :
- The 4-chlorophenyl derivative has documented safety protocols, emphasizing the need for rigorous toxicological evaluation of aryl-substituted analogs .
Research Findings and Gaps
- Metabolic Roles: The indole and imidazole analogs are tied to amino acid metabolism and disease biomarkers, implying that the pyrazole variant might interact with analogous biochemical pathways .
- Synthetic Challenges : Pyrazole’s electron-deficient nature may complicate synthesis compared to azulene or indole derivatives, necessitating optimized reaction conditions .
Biological Activity
2-Acetamido-3-(1H-pyrazol-1-yl)propanoic acid, also known as L-2-amino-3-(1-pyrazolyl)propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 2-amino-3-(1H-pyrazol-1-yl)propanoic acid
- Molecular Formula : C₆H₉N₃O₂
- CAS Registry Number : 2734-48-7
- Average Molecular Weight : 155.1546 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an anti-parasitic and anti-cancer agent. Below are the key areas of research:
Anti-Parasitic Activity
Research has demonstrated that this compound exhibits significant anti-parasitic effects, particularly against Plasmodium species. A study highlighted that structural modifications to the compound could enhance its potency while improving metabolic stability. For example, substituting certain groups in the compound's structure resulted in varying degrees of activity against parasites, with some modifications leading to a marked increase in potency .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating promising anti-proliferative activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Lipophilicity Modifications : Altering lipophilic properties through specific substitutions can significantly affect both potency and metabolic stability.
- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups at strategic positions on the pyrazole ring can enhance or diminish biological activity .
Study on Antimalarial Activity
A study focusing on antimalarial compounds revealed that modifications to the amino acid backbone of this compound improved PAMPA permeability and reduced hepatic metabolism, leading to enhanced bioavailability in vivo .
Anticancer Research
In another study, a series of derivatives were synthesized and tested against various cancer cell lines. Compounds with specific substitutions exhibited improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells. The results indicated that certain structural features are critical for maintaining high levels of activity against cancer cells while ensuring safety profiles suitable for therapeutic applications .
Data Tables
| Activity | Cell Line/Organism | IC₅₀ (μg/mL) | Notes |
|---|---|---|---|
| Anti-parasitic | Plasmodium spp. | Varies | Enhanced by structural modifications |
| Anticancer | HCT-116 | 1.9 - 7.52 | Active against colon cancer |
| Anticancer | MCF-7 | 1.9 - 7.52 | Active against breast cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
